molecular formula C15H20BrNO3 B8284655 Methyl 6-(3-bromo-2-methylbenzamido)hexanoate

Methyl 6-(3-bromo-2-methylbenzamido)hexanoate

Cat. No. B8284655
M. Wt: 342.23 g/mol
InChI Key: PZFBVCWBRSVYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716326B2

Procedure details

1.27 g of methyl 6-aminohexanoate hydrochloride (6.98 mmol) was dissolved in 25 ml of CH2Cl2 with stirring. 941 mg of triethylamine (9.3 mmol, 1.3 ml) was added to the mixture, and dicyclohexylcarbodiimide (DCC; 1.15 g, 5.58 mmol), dimethylaminopyridine (DMAP; 56.8 mg, 10 mol %), and 3-bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol) was added thereto and stirred under a nitrogen atmosphere. After 24 hrs, the resulting mixture was subjected to thin layer chromatography to monitor the amount of the starting materials consumed, and the reaction was terminated by adding H2O thereto and extracted with CH2Cl2. The separated organic layer was dried over MgSO4 and removed the solvent under a reduced pressure. The residue thus obtained was subjected to a column chromatography (hexane:ethyl acetate=1:1, v/v) to obtain the title compound (497 mg, 31%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
56.8 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=[O:9].C(N(CC)CC)C.C1(N=C=NC2CCCCC2)CCCCC1.CN(C1C=CC=CN=1)C.[Br:43][C:44]1[C:45]([CH3:53])=[C:46]([CH:50]=[CH:51][CH:52]=1)[C:47](O)=[O:48]>C(Cl)Cl.C(OCC)(=O)C.CCCCCC>[Br:43][C:44]1[C:45]([CH3:53])=[C:46]([CH:50]=[CH:51][CH:52]=1)[C:47]([NH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=[O:9])=[O:48] |f:0.1|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl.NCCCCCC(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
56.8 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
consumed
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
removed the solvent under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=C(C(=O)NCCCCCC(=O)OC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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